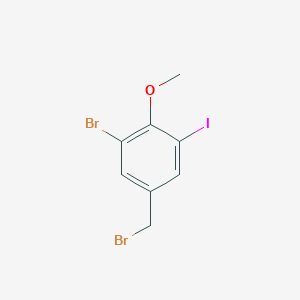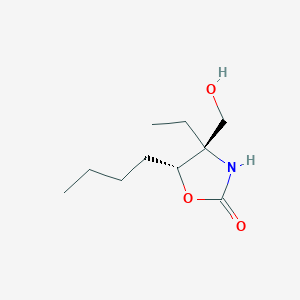![molecular formula C7H6F2N2O2S B12868651 4-[(Difluoromethyl)thio]-2-nitroaniline](/img/structure/B12868651.png)
4-[(Difluoromethyl)thio]-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Difluoromethyl)thio]-2-nitroaniline is an organic compound with the molecular formula C7H6F2N2O2S and a molecular weight of 220.198 g/mol . This compound is characterized by the presence of a difluoromethylthio group attached to a nitroaniline core, making it a valuable building block in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Difluoromethyl)thio]-2-nitroaniline typically involves the introduction of the difluoromethylthio group to a nitroaniline precursor. One common method includes the reaction of 4-chloro-2-nitroaniline with difluoromethylthiolate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then heated to facilitate the substitution reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[(Difluoromethyl)thio]-2-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The difluoromethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides and organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of corresponding aniline derivatives.
Substitution: Formation of various substituted aniline derivatives depending on the reagents used.
Scientific Research Applications
4-[(Difluoromethyl)thio]-2-nitroaniline has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Difluoromethyl)thio]-2-nitroaniline involves its interaction with specific molecular targets and pathways. The difluoromethylthio group can participate in various biochemical reactions, influencing the compound’s reactivity and interactions with enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to potential biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-nitroaniline: A precursor in the synthesis of 4-[(Difluoromethyl)thio]-2-nitroaniline.
4-Fluoro-2-nitroaniline: Similar structure with a fluorine atom instead of the difluoromethylthio group.
4-Methylthio-2-nitroaniline: Contains a methylthio group instead of the difluoromethylthio group.
Uniqueness
This compound is unique due to the presence of the difluoromethylthio group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C7H6F2N2O2S |
|---|---|
Molecular Weight |
220.20 g/mol |
IUPAC Name |
4-(difluoromethylsulfanyl)-2-nitroaniline |
InChI |
InChI=1S/C7H6F2N2O2S/c8-7(9)14-4-1-2-5(10)6(3-4)11(12)13/h1-3,7H,10H2 |
InChI Key |
VAKBTQMLHNLUGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1SC(F)F)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Aminobenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12868569.png)
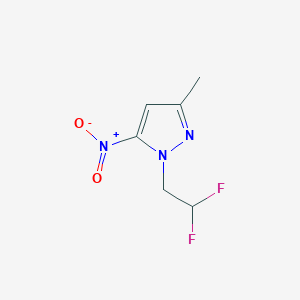
![2'-(tert-Butyl(cyclohexyl)phosphino)-[1,1'-biphenyl]-2-ol](/img/structure/B12868573.png)

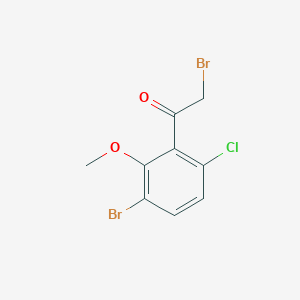
![2-Bromo-7-chlorobenzo[d]oxazole](/img/structure/B12868586.png)
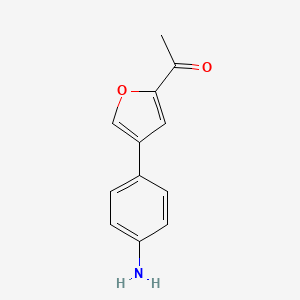
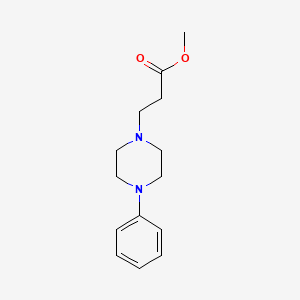
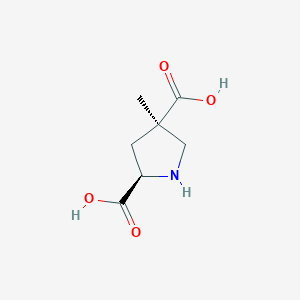

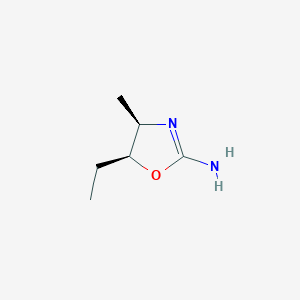
![2-Bromo-4-(bromomethyl)benzo[d]oxazole](/img/structure/B12868619.png)
